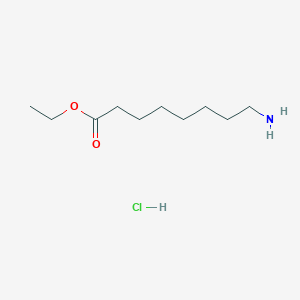

Ethyl 8-aminooctanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-aminooctanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is an ester derivative of 8-aminooctanoic acid, commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 8-aminooctanoate hydrochloride can be synthesized through the esterification of 8-aminooctanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using continuous flow reactors. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 8-aminooctanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or esters.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Ethyl 8-aminooctanoate hydrochloride is an ester derivative of 8-aminooctanoic acid. It exhibits several important chemical reactions:

- Oxidation : The amino group can be oxidized to form corresponding oxo derivatives.

- Reduction : The ester group can be reduced to yield the corresponding alcohol.

- Substitution : The amino group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Varies |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Alkyl halides, Acyl chlorides | Basic or acidic conditions |

Scientific Research Applications

This compound finds extensive use in scientific research across various domains:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor for the synthesis of bioactive molecules such as peptides and peptidomimetics, which have diverse biological activities including antimicrobial and neuroprotective properties.

Biology

- Metabolic Pathway Studies : The compound is utilized in studying fatty acid metabolism and the urea cycle due to its status as a known human metabolite. Its interaction with specific molecular targets allows researchers to explore biochemical pathways effectively.

Industry

- Production of Specialty Chemicals : this compound is used in the development of novel materials with specific properties. Its unique structure makes it suitable for applications in materials science.

Case Studies

- Antitumor Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting strong antitumor properties.

- Inflammation Models : In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis, correlating with decreased prostaglandin E2 levels.

- Oxidative Stress Studies : Experiments showed that treatment with this compound significantly decreased malondialdehyde levels while enhancing antioxidant enzyme activities compared to controls.

Mécanisme D'action

The mechanism of action of ethyl 8-aminooctanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 8-aminooctanoic acid and ethanol. This process can affect various biochemical pathways, including fatty acid metabolism and the urea cycle .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 8-aminooctanoate: The non-hydrochloride form of the compound.

8-Aminooctanoic acid: The parent acid from which the ester is derived.

Ethyl 8-aminohexanoate: A shorter-chain analog with similar properties

Uniqueness

Ethyl 8-aminooctanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications in research and industry .

Activité Biologique

Ethyl 8-aminooctanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an amino group and an ester functional group. Its chemical structure allows it to participate in various biochemical processes, making it a valuable precursor for bioactive molecules.

Synthetic Routes

The synthesis of ethyl 8-aminooctanoate typically involves the esterification of 8-aminooctanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. Other methods include reduction reactions using palladium on carbon (Pd/C) catalysts.

Industrial Production

In industrial settings, continuous flow reactors are utilized for large-scale production, ensuring optimal reaction conditions and high yields. Advanced purification techniques like distillation and crystallization are employed to achieve the desired purity levels.

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been shown to possess antimicrobial activity, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Metabolic Studies : It is involved in fatty acid metabolism and the urea cycle, serving as a known human metabolite .

The mechanism by which ethyl 8-aminooctanoate exerts its biological effects involves its interaction with specific molecular targets. As an omega-amino acid derivative, it can influence cellular receptors and enzymes, contributing to its diverse biological activities. Further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives of 8-aminooctanoic acid exhibited significant antiviral activity against HIV-1. For instance, compounds derived from this structure showed EC50 values ranging from 0.015 μM to 14.8 μM, indicating potent antiviral effects .

- Antitumor Effects : In another investigation, derivatives of ethyl 8-aminooctanoate were synthesized and evaluated for their anticancer properties. Some compounds showed GI50 values as low as 0.495 μM against colorectal cancer cell lines (HCT-116), highlighting their potential as anticancer agents .

- Lipid Nanoparticle Applications : Ethyl 8-aminooctanoate has been utilized in the development of lipid nanoparticles for mRNA delivery systems. These systems demonstrated favorable pharmacokinetics and safety profiles in preclinical studies, suggesting potential applications in gene therapy .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Characteristics |

|---|---|---|

| 8-Aminooctanoic Acid | Precursor for peptides | Lacks ester group |

| Methyl Ester Derivative | Similar properties | Methyl group alters solubility |

| Hydrochloride Form | Enhanced solubility | Improved stability in aqueous solutions |

Propriétés

IUPAC Name |

ethyl 8-aminooctanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-2-13-10(12)8-6-4-3-5-7-9-11;/h2-9,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYNTIOKYZZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.